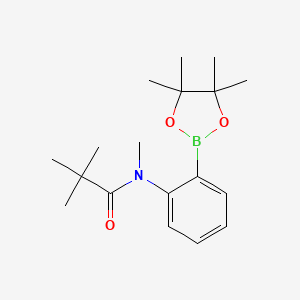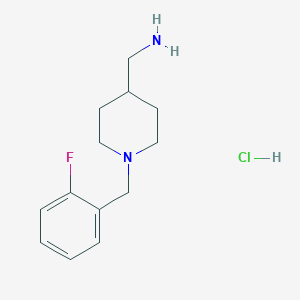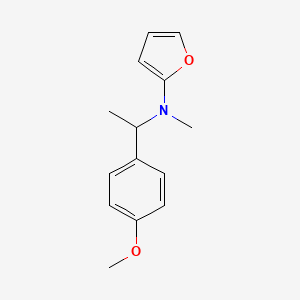
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring, a methoxyphenyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the cyclization of the resulting amine with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Methoxyphenyl)methyl)ethanamine
- N-(1-(4-Methoxyphenyl)ethyl)-N-methylbenzamide
- N-(1-(4-Methoxyphenyl)ethyl)-N-methylthiourea
Uniqueness
N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the furan ring enhances its potential for diverse applications compared to similar compounds that lack these features.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C14H17NO2/c1-11(15(2)14-5-4-10-17-14)12-6-8-13(16-3)9-7-12/h4-11H,1-3H3 |
InChI Key |
FLIAHUXQKSERIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


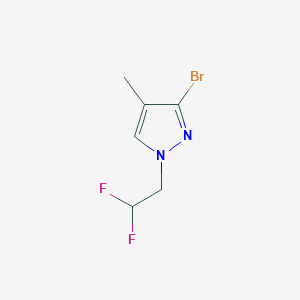
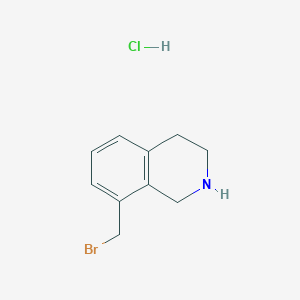
![7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12998177.png)
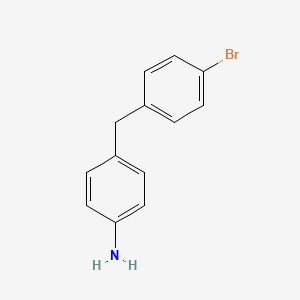

![N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine](/img/structure/B12998201.png)
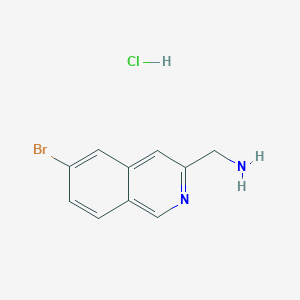
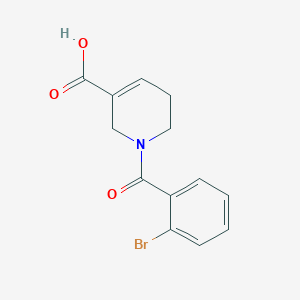
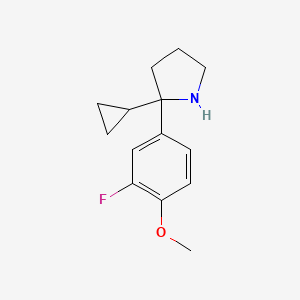

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12998249.png)
